molecular formula C13H15ClN4O3S B2809022 1-((1-((5-chloro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole CAS No. 2320641-43-6

1-((1-((5-chloro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole

Cat. No. B2809022
CAS RN: 2320641-43-6
M. Wt: 342.8
InChI Key: BDOGOACUVZTMST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((1-((5-chloro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole is a useful research compound. Its molecular formula is C13H15ClN4O3S and its molecular weight is 342.8. The purity is usually 95%.
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Scientific Research Applications

Scientific Research Applications of Triazole Derivatives

Biological Activities and Drug Development Triazole derivatives, including 1,2,4-triazole, are known for their broad spectrum of biological activities. They have been studied for their potential as antimicrobial, antifungal, antioxidant, anti-inflammatory, antiviral activities, and activity against several neglected diseases. Their versatility stems from the ability to undergo various chemical modifications, which allows for the development of compounds with tailored biological properties (Ferreira et al., 2013).

Anticancer Research Triazole-containing hybrids have been explored for their anticancer potential. The hybridization of the 1,2,3-triazole framework with other anticancer pharmacophores has provided valuable therapeutic interventions for the treatment of cancer, including drug-resistant cancer. This emphasizes the role of triazole derivatives in the discovery of new anticancer agents, some of which have been applied in clinics or are under clinical trials (Xu, Zhao, & Liu, 2019).

Corrosion Inhibition Triazole derivatives are also recognized for their effectiveness as corrosion inhibitors for various metals and their alloys. They offer environmentally friendly solutions for corrosion protection, making them valuable in materials science and engineering applications. This includes their use in protecting steels, copper, iron, aluminum, and magnesium alloys in aggressive media, highlighting their role beyond biological applications (Hrimla et al., 2021).

Antiepileptic/Anticonvulsant Research Research on triazole groups has shown their potential as antiepileptic/anticonvulsant agents. The systematic review of triazole derivatives in the design and development of anticonvulsant agents underscores their distinct place in medicinal chemistry, offering new avenues for the treatment of neurological disorders such as epilepsy (Wang & Liu, 2021).

properties

IUPAC Name

1-[[1-(5-chloro-2-methoxyphenyl)sulfonylazetidin-3-yl]methyl]-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN4O3S/c1-21-12-3-2-11(14)4-13(12)22(19,20)18-6-10(7-18)5-17-9-15-8-16-17/h2-4,8-10H,5-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDOGOACUVZTMST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CC(C2)CN3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((1-((5-chloro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole

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